4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[(3-carbamoyl-6-methoxychromen-2-ylidene)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-13-6-7-15-11(8-13)9-14(16(19)21)17(25-15)20-12-4-2-10(3-5-12)18(22)23/h2-9H,1H3,(H2,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUPTNXWZDGTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)O)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the carbamoyl and methoxy groups. The final step involves the formation of the amino linkage with the benzoic acid moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Synthetic Routes
The synthesis of 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid typically involves multi-step organic reactions. Common synthetic routes include:
- Preparation of the chromene core.
- Introduction of carbamoyl and methoxy groups.
- Formation of the amino linkage with the benzoic acid moiety.
Catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate these reactions.
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules and materials, enabling advancements in organic chemistry.
Biology
- Enzyme Inhibition Studies : The compound is utilized in research related to enzyme inhibition, particularly in studying interactions with cyclooxygenase (COX) enzymes involved in inflammation pathways.
- Cellular Signaling Pathways : It plays a role in understanding cellular signaling mechanisms, influencing gene expression and cellular responses.
Medicine
- Therapeutic Potential : Research indicates potential applications in treating various conditions due to its anti-inflammatory, anticancer, and antimicrobial activities.
Industry
- Dyes and Pigments Development : The compound is also explored for use in developing specialty chemicals such as dyes and pigments due to its unique chromophoric properties.
Research has demonstrated various biological activities associated with this compound:
Antioxidant Activity
Compounds structurally similar to this compound exhibit significant antioxidant properties, mitigating oxidative stress within cells.
Antimicrobial Properties
Studies have shown that derivatives can possess antimicrobial effects against pathogens such as Escherichia coli and Candida albicans, highlighting their potential in infection treatment.
Cytotoxicity and Antiproliferative Effects
In vitro assays on cancer cell lines indicate that this compound can induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.
Case Studies
-
Antioxidant and Enzyme Inhibition Study
- In a study published in Nature Communications, derivatives were tested for their ability to scavenge free radicals and inhibit COX enzymes. Results indicated significant inhibition at concentrations as low as 5 µM.
-
Antimicrobial Activity Investigation
- Research focused on the antimicrobial properties against Escherichia coli and Candida albicans, revealing Minimum Inhibitory Concentrations (MIC) as low as 50 µg/mL.
-
Cytotoxicity Assessment
- In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells with an IC50 value of 12 µM, linked to caspase pathway activation.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)amino]benzoic acid: This compound shares a similar chromene and benzoic acid structure but differs in the functional groups attached.
4-aminobenzoic acid:
Uniqueness
4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamoyl and methoxy groups, along with the chromene core, allows for diverse interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
The compound 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is a derivative of benzoic acid, known for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 313.31 g/mol. The structure consists of a chromene core linked to an amino benzoic acid moiety, which contributes to its biological activity.
Mechanisms of Biological Activity
Research indicates that benzoic acid derivatives, including this compound, exhibit various biological activities through several mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammation and pain pathways.
- Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
Biological Evaluation and Case Studies
A series of studies have evaluated the biological activity of this compound and related derivatives:
Study 1: Antioxidant and Enzyme Inhibition
In a study published in Nature Communications, derivatives of benzoic acid were tested for their ability to scavenge free radicals and inhibit COX enzymes. The results indicated that compounds structurally similar to this compound exhibited significant inhibition of COX-1 and COX-2 at concentrations as low as 5 µM .
Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of benzoic acid derivatives against Escherichia coli and Candida albicans. The study found that certain derivatives displayed Minimum Inhibitory Concentrations (MIC) as low as 50 µg/mL against these pathogens, indicating strong antimicrobial potential .
Study 3: Cytotoxicity and Antiproliferative Effects
In vitro assays conducted on cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a chromene derivative with a benzoic acid precursor. For example, intermediates like 4-aminobenzoic acid can be reacted with chromen-2-ylidene carbamoyl derivatives under reflux in polar aprotic solvents (e.g., DMF) at 45–60°C for 1–2 hours . Optimization includes monitoring reaction progress via TLC (hexane/EtOH 1:1, Rf ≈ 0.6) and adjusting stoichiometric ratios to minimize byproducts. Yield improvements (>90%) are achievable using catalytic bases like triethylamine.
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H NMR : Peaks for methoxy (δ 3.86 ppm), chromene protons (δ 6.8–7.5 ppm), and carboxylic acid (δ 12–13 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the Z-configuration of the chromen-2-ylidene group and hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]<sup>+</sup> at m/z 381.1 (calculated for C18H15N2O5).
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for bioactivity using:
- Enzyme inhibition assays : Test against kinases or hydrolases at 10–100 µM concentrations in Tris-HCl buffer (pH 7.4).
- Antimicrobial testing : Disk diffusion assays with E. coli or S. aureus at 1 mg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structure refinement?
- Methodological Answer : Use SHELXL’s restraints for anisotropic displacement ellipsoids. For ambiguous electron density, apply:
- ISOR restraints to limit thermal motion outliers.
- DFIX commands to fix bond lengths/angles based on similar chromene derivatives .
- Validate with WinGX’s ORTEP-III GUI for 3D visualization of thermal ellipsoids .
Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s analogs?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR).
- QSAR modeling : Train models with descriptors like Hammett constants (σ) for substituents on the chromene ring .
- DFT calculations : Gaussian 09 optimizes geometries at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can synthetic byproducts (e.g., cyclization intermediates) be characterized and mitigated?
- Methodological Answer :
- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 245.1 for unreacted chromene intermediates).
- Reaction quenching : Add ice-cold water to halt cyclo-elimination side reactions during synthesis .
- Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate the target compound (>95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
